molecular formula C8H17NO3 B14516639 1-Hydroxypropan-2-yl butylcarbamate CAS No. 62789-01-9

1-Hydroxypropan-2-yl butylcarbamate

Cat. No.: B14516639
CAS No.: 62789-01-9
M. Wt: 175.23 g/mol
InChI Key: GKSSUQFZNFTLLM-UHFFFAOYSA-N
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Description

1-Hydroxypropan-2-yl butylcarbamate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes a hydroxy group attached to a propan-2-yl group and a butylcarbamate moiety.

Preparation Methods

The synthesis of 1-Hydroxypropan-2-yl butylcarbamate typically involves the reaction of butyl isocyanate with 1,2-propanediol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often utilize catalysts to enhance the reaction rate and yield. The reaction can be represented as follows:

Butyl isocyanate+1,2-propanediol1-Hydroxypropan-2-yl butylcarbamate\text{Butyl isocyanate} + \text{1,2-propanediol} \rightarrow \text{this compound} Butyl isocyanate+1,2-propanediol→1-Hydroxypropan-2-yl butylcarbamate

Chemical Reactions Analysis

1-Hydroxypropan-2-yl butylcarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The carbamate moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Hydroxypropan-2-yl butylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.

    Biology: It serves as a reagent in biochemical assays and as a stabilizer for enzymes.

    Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: It is utilized in the production of coatings, adhesives, and polymers due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 1-Hydroxypropan-2-yl butylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the carbamate moiety can interact with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways, making it useful in various applications.

Comparison with Similar Compounds

1-Hydroxypropan-2-yl butylcarbamate can be compared with similar compounds such as tert-butyl carbamate and iodopropynyl butylcarbamate. While tert-butyl carbamate is commonly used as a protecting group in organic synthesis, iodopropynyl butylcarbamate is known for its antifungal properties and use as a preservative. The unique combination of a hydroxy group and a butylcarbamate moiety in this compound provides distinct properties that make it suitable for a wide range of applications.

Properties

CAS No.

62789-01-9

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

1-hydroxypropan-2-yl N-butylcarbamate

InChI

InChI=1S/C8H17NO3/c1-3-4-5-9-8(11)12-7(2)6-10/h7,10H,3-6H2,1-2H3,(H,9,11)

InChI Key

GKSSUQFZNFTLLM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC(C)CO

Origin of Product

United States

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